

# In-Depth Technical Guide to N3-PEG11-CH<sub>2</sub>CH<sub>2</sub>Br for Research Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: N3-PEG11-CH<sub>2</sub>CH<sub>2</sub>Br

Cat. No.: B12306002

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the purity, stability, and handling of **N3-PEG11-CH<sub>2</sub>CH<sub>2</sub>Br**, a heterobifunctional polyethylene glycol (PEG) linker. Designed for researchers in bioconjugation, drug delivery, and materials science, this document outlines the key chemical properties, analytical methodologies for purity assessment, and stability data to ensure its effective use in experimental settings.

## Chemical Identity and Properties

**N3-PEG11-CH<sub>2</sub>CH<sub>2</sub>Br**, with the IUPAC name 1-azido-35-bromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane, is a versatile tool in chemical biology and drug development. This linker possesses two distinct reactive moieties: a terminal azide group and a bromoethyl group, separated by a hydrophilic 11-unit PEG spacer. The azide functionality allows for covalent modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.<sup>[1]</sup> The bromo group serves as a good leaving group for nucleophilic substitution reactions.<sup>[1]</sup>

The PEG spacer enhances the solubility of the molecule in aqueous media, a critical feature for biological applications.<sup>[1]</sup>

Table 1: Chemical and Physical Properties of **N3-PEG11-CH<sub>2</sub>CH<sub>2</sub>Br**

Property	Value	Reference
CAS Number	2098982-00-2	[1]
Molecular Formula	C24H48BrN3O11	MedchemExpress CoA
Molecular Weight	634.56 g/mol	
Appearance	Colorless to light yellow viscous liquid	
Purity (LCMS)	≥ 95% - 99.82%	
Solubility	Soluble in water, DMSO, DCM, DMF	, MedchemExpress CoA

## Purity and Quality Control

The purity of **N3-PEG11-CH2CH2Br** is critical for reproducible and reliable experimental outcomes. Commercial suppliers typically provide this reagent with a purity of 95% to over 99%.

Table 2: Purity Specifications from Commercial Suppliers

Supplier	Purity Specification
MedchemExpress	99.82% (batch specific)
Sigma-Aldrich	≥ 95%
BroadPharm	98%

## Analytical Methods for Purity Assessment

The primary methods for determining the purity and confirming the structure of **N3-PEG11-CH2CH2Br** are Liquid Chromatography-Mass Spectrometry (LCMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Purity Determination by LCMS

A typical LCMS analysis is performed to separate the main compound from any impurities and to confirm its molecular weight.

- Sample Preparation: A stock solution of **N3-PEG11-CH<sub>2</sub>CH<sub>2</sub>Br** is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 10-100 µg/mL.
- Chromatographic Conditions:
  - Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  - Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  - Gradient: A typical gradient might run from 5% to 95% Solvent B over 5-10 minutes.
  - Flow Rate: 0.2-0.4 mL/min.
  - Column Temperature: 25-40 °C.
- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
  - Scan Range: m/z 100-1000.
- Data Analysis: The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. The mass spectrum should show a prominent ion corresponding to the [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> adduct of **N3-PEG11-CH<sub>2</sub>CH<sub>2</sub>Br**.

#### Experimental Protocol: Structural Confirmation by <sup>1</sup>H NMR

<sup>1</sup>H NMR spectroscopy is used to confirm the chemical structure of the molecule by analyzing the chemical shifts and integration of the protons.

- Sample Preparation: Dissolve 5-10 mg of **N3-PEG11-CH<sub>2</sub>CH<sub>2</sub>Br** in a deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ).
- Instrument: A 400 MHz or higher NMR spectrometer.
- Data Acquisition: Acquire a standard  $^1\text{H}$  NMR spectrum.
- Data Analysis: The spectrum should be consistent with the expected structure of **N3-PEG11-CH<sub>2</sub>CH<sub>2</sub>Br**, showing characteristic peaks for the ethylene glycol protons, and the protons adjacent to the azide and bromide functional groups. A Certificate of Analysis from MedchemExpress confirms that the  $^1\text{H}$  NMR spectrum is consistent with the structure.

## Stability and Storage

Proper storage and handling are crucial to maintain the stability and purity of **N3-PEG11-CH<sub>2</sub>CH<sub>2</sub>Br**.

Table 3: Recommended Storage Conditions

Form	Storage Temperature	Duration	Reference
Pure Form	-20°C	3 years	MedchemExpress CoA
4°C	2 years	MedchemExpress CoA	
In Solvent	-80°C	6 months	MedchemExpress CoA
-20°C	1 month	MedchemExpress CoA	

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage. The azide group is generally stable under most conditions, which is advantageous in multi-step bioconjugation reactions.

## Safety and Handling

**N3-PEG11-CH<sub>2</sub>CH<sub>2</sub>Br** should be handled with care in a laboratory setting.

Hazard Identification:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Signal Word: Warning.

Precautionary Measures:

- Wear protective gloves, eye protection, and a lab coat.
- Use in a well-ventilated area or with a fume hood.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

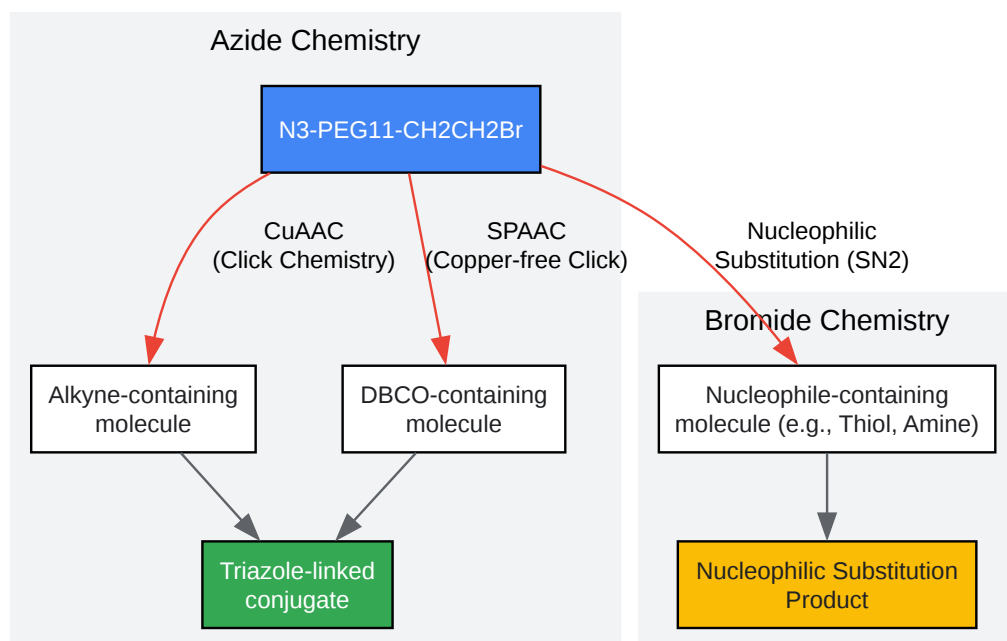
First Aid:

- If on skin: Wash with plenty of soap and water.
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If inhaled: Remove person to fresh air and keep comfortable for breathing.

For comprehensive safety information, refer to the full Safety Data Sheet (SDS) provided by the supplier.

## Applications and Reaction Pathways

**N3-PEG11-CH<sub>2</sub>CH<sub>2</sub>Br** is a bifunctional linker enabling the sequential or orthogonal conjugation of two different molecules.

Potential Reaction Pathways of N3-PEG11-CH<sub>2</sub>CH<sub>2</sub>Br

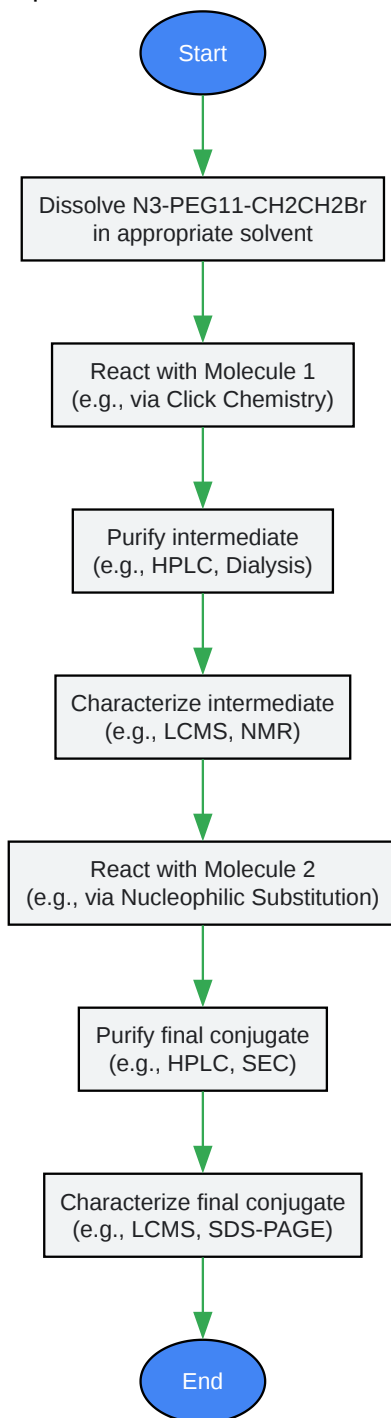
[Click to download full resolution via product page](#)

Caption: Reaction pathways for **N3-PEG11-CH<sub>2</sub>CH<sub>2</sub>Br**.

The azide group can be reacted first with an alkyne- or cyclooctyne-containing molecule, followed by the reaction of the bromo group with a nucleophile, or vice versa. The choice of reaction order will depend on the stability of the substrates and intermediates.

Experimental Workflow: General Bioconjugation

## General Experimental Workflow for Bioconjugation



[Click to download full resolution via product page](#)

Caption: A generalized workflow for a two-step bioconjugation reaction.

This technical guide provides essential information for the effective use of **N3-PEG11-CH<sub>2</sub>CH<sub>2</sub>Br** in research. By understanding its properties, purity, and stability, researchers can confidently incorporate this versatile linker into their experimental designs for developing novel bioconjugates and drug delivery systems.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bromo-PEG11-azide, 2098982-00-2 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to N3-PEG11-CH<sub>2</sub>CH<sub>2</sub>Br for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12306002#purity-and-stability-of-n3-peg11-ch2ch2br-for-research-use]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)